Normal Boiling Point Elevation vs. 2-Chloro Positional Isomer: Purification and Identity Verification
3-Chloro-N,N-dimethylpropanamide exhibits a normal boiling point approximately 18.6 °C higher than its 2-chloro positional isomer (198.6 °C vs. 180.0 °C at 760 mmHg) . This 18.6 °C gap is substantially larger than typical batch-to-batch variability in boiling point measurement (±2–3 °C), enabling unambiguous discrimination between the two isomers by boiling range alone during distillation or identity testing . The higher boiling point of the 3-chloro isomer reflects stronger intermolecular interactions, attributable to the greater spatial separation between the polar amide and the electronegative chlorine, which reduces intramolecular dipole cancellation and allows the amide carbonyl to engage more effectively in intermolecular dipole–dipole contacts [1].
| Evidence Dimension | Normal boiling point at atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 198.6 °C (measured / composite reported value) |
| Comparator Or Baseline | 2-Chloro-N,N-dimethylpropanamide (CAS 10397-68-9): 180.0±23.0 °C at 760 mmHg (ACD/Labs predicted) |
| Quantified Difference | Δ ≈ +18.6 °C (3-chloro isomer boils ~10.3% higher in absolute temperature) |
| Conditions | Computed/predicted values at 760 mmHg; 3-chloro value confirmed across multiple database sources (ChemSrc, ChemicalBook, LookChem, Molbase) |
Why This Matters
A procurement decision based on boiling point enables reliable purification protocol design: the 3-chloro isomer can be distilled at a temperature window that would be insufficient to vaporize the 2-chloro isomer efficiently, preventing cross-contamination in fractional distillation setups and providing a low-cost identity verification checkpoint upon receipt.
- [1] PubChem CID 3269066. 3-Chloro-N,N-dimethylpropanamide. Computed Descriptors: Hydrogen Bond Acceptor Count = 1; Topological Polar Surface Area = 20.3 Ų. These properties govern intermolecular interaction strength. View Source
